REACTION_SMILES
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[CH3:18][OH:19].[CH3:1][O:2][c:3]1[c:4]([CH:5]=[CH:6][C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12][cH:13][c:14]([O:16][CH3:17])[cH:15]1>>[CH3:1][O:2][c:3]1[c:4]([CH2:5][CH2:6][C:7](=[O:8])[O:9][CH2:10][CH3:11])[cH:12][cH:13][c:14]([O:16][CH3:17])[cH:15]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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CCOC(=O)C=Cc1ccc(OC)cc1OC
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(=O)C=Cc1ccc(OC)cc1OC
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Name
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Type
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product
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Smiles
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CCOC(=O)CCc1ccc(OC)cc1OC
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |